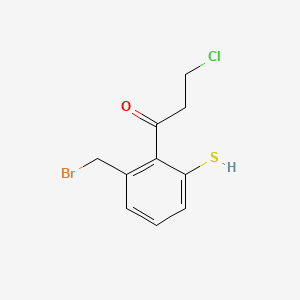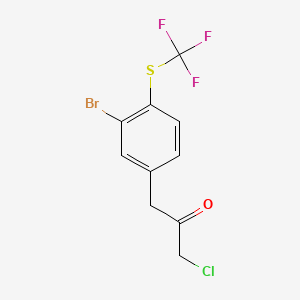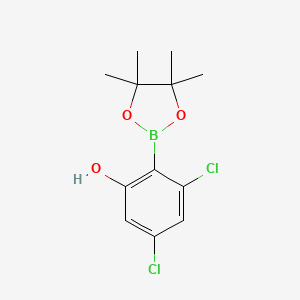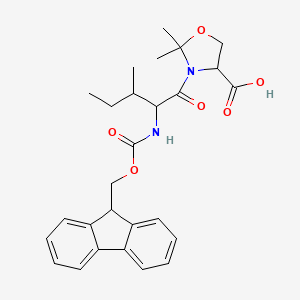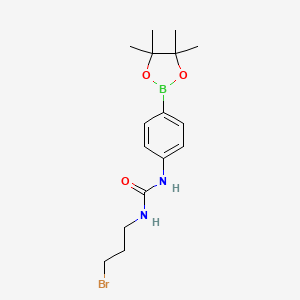![molecular formula C20H24O6 B14058626 (1S,2S,7R,9S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B14058626.png)
(1S,2S,7R,9S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Triptolide can be synthesized through various methods. One approach involves the extraction of the compound from the roots of Tripterygium wilfordii Hook F. using solvents such as hot water, ethanol-ethyl acetate, and chloroform-methanol . Another method involves the preparation of triptolide derivatives, such as triptolide acrylate, through chemical modifications . The preparation of triptolide-loaded microspheres using poly(lactic-co-glycolic acid) as the matrix polymer and polyvinyl alcohol as the emulsifier has also been reported .
Industrial Production Methods: Industrial production of triptolide typically involves the extraction of the compound from the plant material using solvents followed by purification processes. The development of nanostructures and sustained release formulations has been explored to enhance the bioavailability and efficacy of triptolide .
Chemical Reactions Analysis
Types of Reactions: Triptolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The major degradation pathway involves the decomposition of the C12 and C13 epoxy group . The opening of the C12 and C13 epoxy is an irreversible reaction, while the reaction occurring on the C14 hydroxyl is reversible .
Common Reagents and Conditions: Common reagents used in the reactions involving triptolide include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and solvent choice .
Major Products: The major products formed from the reactions of triptolide include various derivatives with modified functional groups. These derivatives often exhibit enhanced biological activities and reduced toxicity compared to the parent compound .
Scientific Research Applications
Chemistry: In chemistry, triptolide is used as a starting material for the synthesis of various derivatives with improved pharmacological properties .
Biology: In biological research, triptolide is used to study its effects on cellular processes, including apoptosis, cell cycle regulation, and gene expression .
Medicine: In medicine, triptolide has shown promise in the treatment of autoimmune diseases, inflammatory conditions, and various types of cancer . Its anti-inflammatory and immunosuppressive properties make it a valuable compound for therapeutic applications .
Industry: In the pharmaceutical industry, triptolide is being explored for its potential use in drug delivery systems and as a lead compound for the development of new therapeutic agents .
Mechanism of Action
Triptolide exerts its effects through multiple molecular targets and pathways. It has been reported to inhibit the activity of several proteins, including polycystin-2, ADAM10, DCTPP1, TAB1, and XPB . The compound induces cell death by decreasing the expression of heat shock protein 70, affecting calcium release, causing lysosomal membrane depolarization, inhibiting nuclear factor kappa B activity, and reducing the expression of inducible nitric oxide synthase and cyclooxygenase-2 . These actions contribute to its anti-inflammatory, immunosuppressive, and antitumor effects .
Comparison with Similar Compounds
Triptolide is unique among diterpenoid triepoxides due to its potent biological activities and complex molecular structure. Similar compounds include celastrol and wilforlide, which are also derived from Tripterygium wilfordii Hook F. and exhibit anti-inflammatory and antitumor properties . triptolide stands out for its broad spectrum of activities and its potential for therapeutic applications .
Properties
Molecular Formula |
C20H24O6 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(1S,2S,7R,9S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one |
InChI |
InChI=1S/C20H24O6/c1-8(2)18-13(25-18)14-20(26-14)17(3)5-4-9-10(7-23-15(9)21)11(17)6-12-19(20,24-12)16(18)22/h8,11-14,16,22H,4-7H2,1-3H3/t11?,12?,13?,14?,16?,17-,18-,19+,20+/m0/s1 |
InChI Key |
DFBIRQPKNDILPW-IYNVCOBQSA-N |
Isomeric SMILES |
CC(C)[C@@]12C(O1)C3[C@@]4(O3)[C@]5(CCC6=C(C5CC7[C@]4(C2O)O7)COC6=O)C |
Canonical SMILES |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2O)O7)COC6=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-[4-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl]methanol](/img/structure/B14058543.png)


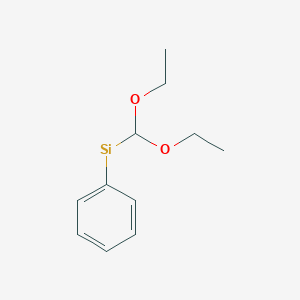
![[3-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14058555.png)
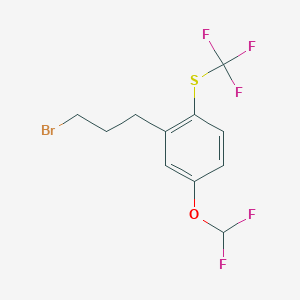
![4-O-[(2R,3R,4S,5R,6S)-4,5-bis(1,3-benzodioxol-5-ylcarbamoyloxy)-2-(hydroxymethyl)-6-methoxyoxan-3-yl] 1-O-ethyl benzene-1,4-dicarboxylate](/img/structure/B14058565.png)
